2-[(4-chlorophenyl)amino]-4-methyl-5-Thiazolecarboxylic acid
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Overview
Description
2-[(4-chlorophenyl)amino]-4-methyl-5-Thiazolecarboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with a 4-chlorophenylamino group and a carboxylic acid group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors, contributing to their biological activities .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes at the molecular level that result in its biological effects .
Biochemical Pathways
Similar compounds have been found to influence various biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)amino]-4-methyl-5-Thiazolecarboxylic acid typically involves the reaction of 4-chloroaniline with 2-bromo-4-methylthiazole-5-carboxylic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-chloroaniline attacks the bromine-substituted thiazole ring, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)amino]-4-methyl-5-Thiazolecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[(4-chlorophenyl)amino]-4-methyl-5-Thiazolecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-bromophenyl)amino]-4-methyl-5-Thiazolecarboxylic acid
- 2-[(4-fluorophenyl)amino]-4-methyl-5-Thiazolecarboxylic acid
- 2-[(4-methylphenyl)amino]-4-methyl-5-Thiazolecarboxylic acid
Uniqueness
2-[(4-chlorophenyl)amino]-4-methyl-5-Thiazolecarboxylic acid is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity and electron-withdrawing properties, potentially leading to improved binding affinity and selectivity for molecular targets .
Properties
IUPAC Name |
2-(4-chloroanilino)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c1-6-9(10(15)16)17-11(13-6)14-8-4-2-7(12)3-5-8/h2-5H,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOWNWOCCIIDNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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